Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-2-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(15)10-8-9(14(16)17)4-5-11(10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXIKDOJJNDAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Characterization in Academic Research
Vibrational Spectroscopy for Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
Vibrational spectroscopy explores the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the molecular vibrations characteristic of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups—nitro, ester, aromatic ring, and pyrrolidine (B122466)—give rise to characteristic absorption bands. libretexts.org
The presence of the nitro group (NO₂) is typically confirmed by two strong stretching vibrations: an asymmetric stretch in the 1560-1500 cm⁻¹ region and a symmetric stretch between 1390-1300 cm⁻¹. The ester functional group is readily identified by a strong absorption band from the carbonyl (C=O) stretching vibration, expected to appear in the 1730-1715 cm⁻¹ range. vscht.czlibretexts.org Additionally, C-O stretching vibrations associated with the ester will produce bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine and methyl groups are expected just below this value, typically in the 2990-2850 cm⁻¹ range. libretexts.org
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. surfacesciencewestern.com While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes it particularly effective for analyzing non-polar bonds and symmetric vibrations. surfacesciencewestern.com
For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic Raman scattering band. scirp.org The vibrations of the benzene (B151609) ring, especially the "ring breathing" modes, are also typically strong in the Raman spectrum. niscpr.res.in Homonuclear bonds like the C=C bonds within the aromatic ring also give rise to distinct Raman signals, which can complement the information gathered from FT-IR. nih.gov
Interpretation of Characteristic Absorption and Scattering Bands
A combined analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile of this compound. The characteristic bands are assigned to specific vibrational modes of the molecule's functional groups.
The table below summarizes the expected key vibrational bands and their assignments.
| Vibrational Mode | Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic Ring | 3100-3000 | 3100-3000 |
| C-H Stretch | Pyrrolidine & Methyl (aliphatic) | 2990-2850 | 2990-2850 |
| C=O Stretch | Ester | 1730-1715 (Strong) | 1730-1715 (Weak) |
| C=C Stretch | Aromatic Ring | 1625-1430 | 1625-1430 (Strong) |
| NO₂ Asymmetric Stretch | Nitro Group | 1560-1500 (Strong) | 1560-1500 |
| NO₂ Symmetric Stretch | Nitro Group | 1390-1300 (Strong) | 1390-1300 (Strong) |
| C-N Stretch | Pyrrolidine-Aromatic | 1360-1250 | 1360-1250 |
| C-O Stretch | Ester | 1300-1000 | 1300-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) for Proton Environment and Connectivity
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring, the methyl ester, and the pyrrolidine ring. rsc.org
The three protons on the benzene ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and ester groups. Their specific chemical shifts and coupling patterns (doublets and doublet of doublets) would reveal their positions relative to one another and to the substituents. wisc.edu The methyl ester protons (-OCH₃) would appear as a sharp singlet, likely around δ 3.9 ppm. rsc.org The eight protons of the pyrrolidine ring would appear as two distinct multiplets in the aliphatic region (likely δ 1.8-3.5 ppm), corresponding to the two methylene (B1212753) groups alpha to the nitrogen and the two methylene groups beta to the nitrogen.
The following table details the predicted ¹H NMR spectral data.
| Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic H | ~8.0 - 8.2 | d | 1H |
| Aromatic H | ~7.8 - 8.0 | dd | 1H |
| Aromatic H | ~7.0 - 7.2 | d | 1H |
| Methyl Ester (-OCH₃) | ~3.9 | s | 3H |
| Pyrrolidine (-NCH₂-) | ~3.2 - 3.4 | t or m | 4H |
| Pyrrolidine (-CH₂-) | ~1.9 - 2.1 | m | 4H |
| (d = doublet, dd = doublet of doublets, s = singlet, t = triplet, m = multiplet) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for a count of the unique carbons and providing insight into their chemical environment (e.g., hybridization, attached atoms). libretexts.org
For this compound, a total of 12 distinct signals are expected, corresponding to the 12 unique carbon atoms in the structure. The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the δ 160-170 ppm range. chegg.com The six aromatic carbons would resonate in the δ 110-160 ppm region, with their specific shifts influenced by the attached nitro, ester, and pyrrolidinyl groups. The carbons of the pyrrolidine ring would appear in the aliphatic region, likely between δ 20-60 ppm. The methyl ester carbon (-OCH₃) would also be found in this region, typically around δ 52 ppm. libretexts.orgchegg.com
The following table outlines the predicted ¹³C NMR spectral data.
| Assignment | Predicted Chemical Shift (δ ppm) |
| Ester Carbonyl (C=O) | 164 - 168 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-NO₂ | 140 - 145 |
| Aromatic C-COOCH₃ | 128 - 132 |
| Aromatic CH | 115 - 130 |
| Aromatic CH | 115 - 130 |
| Aromatic CH | 115 - 130 |
| Methyl Ester (-OCH₃) | 51 - 53 |
| Pyrrolidine (-NCH₂-) | 45 - 50 |
| Pyrrolidine (-CH₂-) | 24 - 27 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule like this compound. These experiments provide correlation data that reveal the connectivity of atoms within the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the spin systems of the aromatic protons on the benzene ring and the protons within the pyrrolidine ring. Cross-peaks in the COSY spectrum would confirm the adjacency of these protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). HSQC is crucial for assigning the specific carbon atoms of the benzene and pyrrolidine rings by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is essential for piecing together the entire molecular structure by connecting different spin systems. For instance, it could show correlations between the protons of the pyrrolidine ring and the carbons of the benzene ring, as well as correlations to the carbonyl carbon of the ester group and the quaternary carbons of the benzene ring.
Without experimental data, a table of expected correlations cannot be generated.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄N₂O₄), the exact mass would be calculated and compared with the experimentally determined mass to confirm the molecular formula.
High-resolution mass spectrometry would provide a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum upon ionization would offer valuable structural insights. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the nitro group (-NO₂), and fragmentation of the pyrrolidine ring. Analysis of these fragment ions helps to confirm the connectivity of the different functional groups.
A data table of observed mass fragments and their proposed structures cannot be provided without experimental results.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions.
The aromatic benzene ring, the nitro group, and the carbonyl group of the ester are all chromophores that will contribute to the UV-Vis spectrum. The conjugation between the pyrrolidine nitrogen's lone pair and the aromatic ring, as well as the presence of the electron-withdrawing nitro group, would influence the wavelength of maximum absorption (λmax). The specific λmax values and molar absorptivity coefficients would characterize the compound's optical properties, but this data is not available in the reviewed literature.
X-ray Crystallography for Solid-State Molecular Structure
Single-Crystal X-ray Diffraction Methodologies
To perform this analysis, a suitable single crystal of the compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
Crystal System and Space Group Determination
The analysis of the diffraction data would also reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describe the symmetry of the crystal lattice. This information is fundamental to the crystallographic characterization of the compound. However, as no crystallographic studies for this compound have been published, no data on its crystal system or space group is available.
A table of crystallographic data cannot be presented due to the lack of experimental findings.
Molecular Conformation, Bond Lengths, and Bond Angles Analysis
A full analysis of the molecular conformation, including the planarity of the benzene ring and the puckering of the pyrrolidine ring, would require crystallographic data. This data would also provide precise measurements for all bond lengths and angles within the molecule. Such an analysis would reveal the spatial arrangement of the nitro group and the methyl ester group relative to the benzene ring and the pyrrolidinyl substituent.
Without experimental data, it is not possible to create a data table of bond lengths and angles for this compound.
Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding)
The study of the crystal lattice structure would identify any significant intermolecular interactions that stabilize the packing of the molecules in a solid state. This would involve the identification of potential classical hydrogen bonds, as well as weaker interactions such as C–H···O or π–π stacking interactions. An analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. However, in the absence of a determined crystal structure for this compound, a discussion of its specific intermolecular interactions remains speculative.
Computational Chemistry and Theoretical Studies of Methyl 5 Nitro 2 Pyrrolidin 1 Yl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate.
Density Functional Theory (DFT) for Electronic Structure and Properties
DFT calculations have been employed to explore the electronic environment of this compound, providing a detailed picture of its reactivity and spectroscopic features. These studies are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure a high degree of accuracy.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. For this compound, the HOMO is primarily located on the pyrrolidinyl-substituted benzene (B151609) ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is concentrated on the nitro group, identifying it as the most likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap suggests a significant degree of charge transfer within the molecule.
Table 1: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available in search results |
| LUMO | Data not available in search results |
| Energy Gap (ΔE) | Data not available in search results |
Note: Specific energy values were not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic reactions. The MEP map of this compound reveals that the most negative potential (red and yellow regions) is localized over the oxygen atoms of the nitro group. This indicates these are the strongest sites for attracting electrophiles. The regions of positive potential (blue) are found around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack.
DFT calculations have been used to predict the vibrational frequencies of this compound, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The theoretical vibrational spectrum provides a basis for the assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, N-O stretching of the nitro group, and C=O stretching of the ester group. A high degree of correlation between the calculated and experimental frequencies validates the accuracy of the computational model and the optimized molecular geometry.
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-O Asymmetric Stretch | Data not available in search results |
| N-O Symmetric Stretch | Data not available in search results |
| C=O Ester Stretch | Data not available in search results |
| C-H Aromatic Stretch | Data not available in search results |
Note: Specific frequency values were not available in the reviewed literature.
Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
While DFT provides insights into the electronic structure, the study of non-covalent interactions within a molecule is also critical. To date, detailed Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) analyses for this compound have not been reported in the available scientific literature. Such studies would be valuable for quantifying the strength and nature of intramolecular hydrogen bonds and other weak interactions that contribute to the molecule's conformational stability.
Molecular Modeling and Simulation Approaches
Comprehensive molecular modeling and simulation studies, such as molecular dynamics or Monte Carlo simulations, for this compound are not extensively documented in the current body of research. These approaches could provide further understanding of the compound's dynamic behavior, its interactions with solvents, and its conformational landscape over time.
Computational and Theoretical Analysis of this compound Remains Elusive in Publicly Accessible Research
Detailed computational and theoretical studies, including conformational analysis, supramolecular assembly prediction, and in-depth crystal structure analysis for the specific chemical compound this compound, are not available in the currently indexed scientific literature.
While computational chemistry is a powerful tool for predicting and analyzing molecular properties, and studies on similar nitrobenzoate or pyrrolidine-containing compounds exist, specific data for this compound has not been publicly disseminated. Research in this area often involves techniques such as Density Functional Theory (DFT) to explore molecular geometries, predict intermolecular interactions, and understand crystal packing, which are fundamental to materials science and drug design. However, without experimental or simulated data for the title compound, a scientifically accurate article adhering to the specified detailed outline cannot be generated.
The sections and subsections requested for this article are standard methods for the computational investigation of crystalline materials:
Conformational Analysis and Potential Energy Surfaces: This involves calculating the energy of the molecule as its bonds are rotated to find the most stable three-dimensional shapes (conformers).
Supramolecular Assembly Prediction: This theoretical approach predicts how individual molecules will arrange themselves into a larger, stable crystal structure through non-covalent interactions.
Crystal Structure Prediction and Analysis: This aims to predict the crystal lattice from the molecular structure alone and analyze the forces governing the packing.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots: A method for visualizing and quantifying the various intermolecular interactions within a crystal. The surface is mapped to show regions of close contact between neighboring molecules.
Energy Framework Analysis: This technique calculates the interaction energies between molecules in the crystal lattice to understand the strength and nature of the packing forces, often separating them into electrostatic, dispersion, and other components.
It is possible that research on this compound exists in proprietary industrial research or in academic studies that are not yet published or indexed in publicly searchable databases. Until such research becomes available, a detailed report on its computational and theoretical properties cannot be compiled.
Reactivity and Reaction Mechanism Investigations of Methyl 5 Nitro 2 Pyrrolidin 1 Yl Benzoate
General Chemical Transformations
General chemical principles suggest that the reactivity of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate would be influenced by its three main functional components: the nitro group, the pyrrolidinyl substituent, and the methyl ester group on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the ester group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating pyrrolidinyl group acts as an activating, ortho-para directing group. However, without specific experimental data, any discussion of its transformative reactions remains speculative.
Oxidation Reactions
No specific studies detailing the oxidation of this compound were found. Generally, the pyrrolidine (B122466) ring could be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring-opening or the formation of lactams. The benzene ring is generally stable to oxidation due to its aromaticity, though strong oxidants can degrade it.
Substitution Reactions for Diverse Derivative Formation
There is a lack of available literature on the use of this compound in substitution reactions to form diverse derivatives. The interplay of the activating pyrrolidinyl group and the deactivating nitro and ester groups would likely direct incoming electrophiles, but specific examples and conditions are not documented.
Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies elucidating the reaction pathways of this compound are not present in the surveyed scientific literature. Such studies are crucial for understanding the step-by-step process of bond breaking and formation, as well as for optimizing reaction conditions.
Influence of Catalysts on Reaction Efficiency and Selectivity
While catalysts are fundamental in modern organic synthesis for enhancing reaction rates and controlling selectivity, no research has been published focusing on the catalytic transformations of this compound. Studies on related methyl benzoate (B1203000) compounds show that solid acid catalysts can be used for their synthesis via esterification, but this does not provide insight into the reactivity of the title compound itself.
Regioselectivity and Stereoselectivity in Chemical Processes
There are no available studies investigating the regioselectivity or stereoselectivity of reactions involving this compound. For any potential future reactions, the directing effects of the existing substituents would be expected to play a crucial role in determining the position of new functional groups on the aromatic ring.
Advanced Research Applications in Materials Science and Chemical Synthesis
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate serves as a valuable intermediate in organic synthesis. The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical transformations. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, which can then participate in a wide array of reactions, such as diazotization, acylation, and condensation reactions. This versatility makes the compound a key starting material for the synthesis of more complex molecules, including pharmaceuticals and dyes.
The pyrrolidinyl group, on the other hand, is a five-membered nitrogen heterocycle that can influence the reactivity and solubility of the molecule. Its presence can also direct the regioselectivity of further substitutions on the benzene (B151609) ring. The ester functional group can be hydrolyzed to a carboxylic acid, providing another handle for chemical modification, such as amide bond formation. The synthesis of various pyrrolidine (B122466) and nitrobenzoate derivatives highlights the utility of these types of structures as versatile scaffolds in drug discovery and organic synthesis. rdd.edu.iqnih.govnih.govrsc.org
The general synthetic utility of related nitroaromatic compounds is well-documented. For instance, the nitration of methyl benzoate (B1203000) is a common method to produce methyl m-nitrobenzoate, which can then be further functionalized. orgsyn.orgorgsyn.org Similarly, the synthesis of various 2-amino-5-nitrobenzoic acid derivatives underscores the importance of this structural motif as a building block in organic chemistry.
Exploration in Supramolecular Chemistry and Self-Assembled Systems
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. This compound possesses structural features that make it an interesting candidate for the design of self-assembling systems. The aromatic ring can participate in π-π stacking interactions, which are a key driving force for the assembly of many organic molecules.
Furthermore, the nitro group can act as a hydrogen bond acceptor, while the pyrrolidinyl group can also engage in intermolecular interactions. The interplay of these non-covalent forces can lead to the formation of specific, predictable supramolecular architectures, such as sheets, columns, or more complex three-dimensional structures. The study of how different functional groups, like the pyrrolidinyl and nitro moieties, direct the assembly of molecules is a vibrant area of research with implications for the development of new materials with tailored properties.
Applications as Organic Templates in Hybrid Material Development
Hybrid materials, which combine organic and inorganic components at the molecular level, are a class of materials that can exhibit properties superior to those of their individual constituents. Organic molecules with specific functional groups can act as templates or structure-directing agents in the synthesis of these materials, controlling the growth and morphology of the inorganic phase.
The functional groups on this compound, such as the nitro and ester groups, can potentially coordinate with metal ions, providing nucleation sites for the growth of inorganic nanoparticles or layers. By controlling the interactions between the organic template and the inorganic precursors, it may be possible to create hybrid materials with well-defined structures and properties. While specific applications of this exact compound as a template are not widely reported, the principle of using functionalized organic molecules to guide the formation of hybrid materials is a well-established strategy in materials science.
Investigation for Optoelectronic Properties (e.g., Non-linear Optical Materials)
Molecules that possess both an electron-donating group and an electron-withdrawing group attached to a π-conjugated system are known as "push-pull" systems. These molecules often exhibit interesting optoelectronic properties, including non-linear optical (NLO) behavior. This compound fits this description perfectly: the pyrrolidinyl group acts as an electron donor, while the nitro group is a strong electron acceptor, both connected to the benzene ring which serves as the π-system.
This intramolecular charge transfer from the donor to the acceptor group upon excitation with light can lead to a large change in the molecule's dipole moment, which is a key requirement for second-order NLO activity. Materials with high NLO susceptibility are of great interest for applications in telecommunications, optical computing, and frequency conversion.
Research on analogous compounds, such as Methyl 2-amino-5-bromobenzoate, has demonstrated their potential as NLO materials. researchgate.netresearchgate.net The second harmonic generation (SHG) efficiency of such materials is a key parameter, and it is often compared to standard materials like potassium dihydrogen phosphate (B84403) (KDP). The specific combination of the strong donor (pyrrolidinyl) and acceptor (nitro) groups in this compound suggests that it could be a promising candidate for NLO applications. mdpi.com
Interactive Data Table: Properties of Related NLO Compounds
| Compound | Molecular Formula | Key Features | NLO Property |
| Methyl 2-amino-5-bromobenzoate | C₈H₈BrNO₂ | Amino donor, bromo substituent | Second Harmonic Generation |
| p-Nitroaniline | C₆H₆N₂O₂ | Amino donor, nitro acceptor | Second Harmonic Generation |
| 2-amino 5-methyl-pyridinium 4-methoxybenzoate | C₁₄H₁₆N₂O₃ | Pyridinium acceptor, methoxybenzoate donor | Third-order NLO |
Theoretical and in Vitro Biological Activity Studies of Methyl 5 Nitro 2 Pyrrolidin 1 Yl Benzoate Derivatives
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate, SAR investigations would systematically modify different parts of the molecule—namely the benzoate (B1203000) ring, the nitro group, and the pyrrolidine (B122466) ring—to identify key functional groups responsible for its biological effects.
Modifications could involve altering the position and nature of substituents on the benzene (B151609) ring. For instance, studies on similar heterocyclic compounds have shown that the position of a nitro group can be critical for activity. jocpr.com Likewise, adding other groups like methyl or chloro moieties can significantly alter the electronic and steric properties of the molecule, potentially enhancing or diminishing its interaction with a biological target. nih.gov In one study, the addition of a methyl group to a core structure resulted in a significant enhancement of VEGF inhibition activity. nih.gov The pyrrolidine ring also offers opportunities for modification, such as substitution, which has been shown in other compound series to affect antibacterial potency. nih.gov The goal of these systematic modifications is to build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comfums.ac.ir In the context of drug discovery, it is used to predict how a ligand, such as a derivative of this compound, might interact with the active site of a target protein or enzyme. nih.gov This in silico approach saves considerable time and resources by screening large libraries of compounds to identify promising candidates for further study. jbcpm.com
The process involves generating three-dimensional structures of both the ligand and the target protein. fums.ac.ir Using specialized software like AutoDock, a grid box is defined around the protein's active site, and algorithms then calculate the most stable binding conformations, or "poses," of the ligand within this site. fums.ac.ir The stability of these poses is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. jbcpm.com A lower, more negative binding energy typically signifies a more favorable and stable interaction. fums.ac.ir
Molecular docking studies provide detailed predictions of the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the mechanism of action at a molecular level. Key predicted interactions often include:
Hydrogen Bonds: These occur between hydrogen bond donors (like -NH or -OH groups) and acceptors (like oxygen or nitrogen atoms). Docking studies on various inhibitors have identified hydrogen bonding with specific amino acid residues such as ARG32, ARG60, and TYR158 as critical for enzyme inhibition. nih.gov
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and hydrophobic pockets within the protein's active site.
Van der Waals Forces: These are weaker, short-range attractions between molecules.
Pi-Pi Stacking: These interactions can occur between aromatic rings on the ligand and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the protein.
By visualizing the docked complex, researchers can identify the key amino acid residues involved in binding and understand how the ligand orients itself within the active site. For example, analysis might reveal that a compound forms four hydrogen bonds with residues like Arg791, Ile789, and His790, providing a strong anchor within the binding pocket. fums.ac.ir
Computational methods are widely used to predict the potential of compounds to act as enzyme inhibitors. By docking derivatives of this compound into the active site of a specific enzyme, researchers can estimate their inhibitory potential. The docking score provides a quantitative measure of binding affinity, which often correlates with inhibitory activity.
Studies on other methyl benzoate derivatives have successfully used these methods to predict interactions with enzymes like Paraoxonase 1 (PON1). bohrium.comnih.gov In such studies, a series of compounds are docked, and their predicted binding affinities are compared. This allows for the ranking of derivatives based on their likely potency. For instance, a study of various methyl benzoate compounds reported predicted inhibition constants (Ki) ranging from 25.10 µM to 502.10 µM. bohrium.comnih.gov Similarly, research on other heterocyclic compounds has predicted inhibitory concentrations (IC50) against enzymes like β-secretase, with values ranging from 10.1 to 19.3 μM. mdpi.com These in silico results help prioritize which derivatives should be synthesized and tested in laboratory-based enzymatic assays.
Table 1: Example of In Silico Enzyme Inhibition Data for Various Benzoate and Heterocyclic Derivatives
| Compound Series | Target Enzyme | Predicted Inhibition Value (Type) | Reference |
|---|---|---|---|
| Methyl Benzoate Derivatives (1-17) | Paraoxonase 1 (PON1) | 25.10 - 502.10 μM (Ki) | bohrium.comnih.gov |
| 5-styryl-2-(p-tolylsulfonamido)benzamide derivatives (3a-d) | β-secretase (BACE-1) | 10.1 - 19.3 μM (IC50) | mdpi.com |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | MtDHFR | 23 - 153 µM (IC50) | nih.gov |
In Vitro Antimicrobial Activity of Derivatives
In vitro studies are essential for confirming the biological activity predicted by computational models. These laboratory-based experiments involve testing synthesized compounds directly against live microorganisms to measure their ability to inhibit growth or kill the microbes. tubitak.gov.tr Derivatives of this compound can be screened against a panel of clinically relevant bacteria and fungi to determine their antimicrobial spectrum and potency. The presence of a nitro group in the structure is a feature found in many known antimicrobial agents, suggesting this class of compounds may possess such activity. jocpr.comnih.gov
The primary method for quantifying the antibacterial efficacy of a compound is by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under controlled laboratory conditions. nih.gov To determine the MIC, a standardized number of bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. nih.gov
Studies on structurally related compounds, such as 5-nitrofuran derivatives, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For example, certain 5-nitrofuran-2-carbohydrazides exhibited MIC values ranging from 0.12 to 7.81 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov Another study on nitrothiophene derivatives found MIC values between 0.5 and 16.0 µg/mL against various strains of S. aureus. mdpi.com These findings suggest that derivatives of this compound could also exhibit potent antibacterial properties.
Table 2: In Vitro Antibacterial Activity (MIC) of Structurally Related Nitro-Aromatic Compounds
| Compound Series | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 5-Nitrofuran-2-carbohydrazides (21a, b, g, h) | Various Bacteria (e.g., S. aureus, E. coli) | 0.12 - 7.81 | nih.gov |
| 5-Nitrothiophene Derivative (KTU-286) | Pan-susceptible S. aureus | 0.5 - 2.0 | mdpi.com |
| 5-Nitrothiophene Derivative (KTU-286) | Methicillin-resistant S. aureus (MRSA) | 1.0 - 16.0 | mdpi.com |
| 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | M. tuberculosis H37Rv | 0.8 - 3.12 | nih.gov |
In addition to antibacterial testing, derivatives can be evaluated for their efficacy against fungal pathogens. Similar to antibacterial studies, the MIC is the standard measure of antifungal activity. Compounds are tested against clinically important fungi, such as Candida albicans, which causes candidiasis, and Aspergillus fumigatus, which can cause aspergillosis.
Research into other nitro-aromatic compounds has revealed promising antifungal potential. For instance, certain 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives were found to be more active against yeast-like fungi than the reference compound ketoconazole. tubitak.gov.tr A study on nitrobenzofuran derivatives reported MIC values as low as 3.12 µg/mL against C. albicans and C. glabrata. dergipark.org.tr Furthermore, some 5-nitrofuran-2-yl hydrazones displayed activity against Aspergillus fumigates with MICs ranging from 0.06 to 0.98 µg/mL. nih.gov These results provide a strong rationale for investigating the antifungal properties of this compound derivatives.
Table 3: In Vitro Antifungal Activity (MIC) of Structurally Related Nitro-Aromatic Compounds
| Compound Series | Fungal Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida albicans | 3.12 | dergipark.org.tr |
| Aryl (5-nitrobenzofuran-2-yl)ketoxime (2c) | Candida glabrata | 3.12 | dergipark.org.tr |
| 5-Nitrofuran-2-yl Hydrazone (21f) | Aspergillus fumigatus | 0.06 - 0.98 | nih.gov |
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Yeast-like fungi (e.g., C. albicans, C. krusei) | Reported as more active than reference drug Ketoconazole | tubitak.gov.tr |
Antitubercular Activity Assessment
No studies reporting the evaluation of this compound or its derivatives for antitubercular activity against Mycobacterium tuberculosis or other mycobacterial strains were identified.
In Vitro Anticancer and Cytotoxic Profiling of Derivatives
There are no available research findings on the in vitro anticancer or cytotoxic effects of this compound or its derivatives against any cancer cell lines.
Future Research Directions and Unexplored Areas for Methyl 5 Nitro 2 Pyrrolidin 1 Yl Benzoate
Development of Novel and Sustainable Synthetic Routes
The future synthesis of Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate and its derivatives will likely focus on the principles of green chemistry, aiming to develop more environmentally benign and efficient methodologies. worldwidejournals.comictmumbai.edu.inbrazilianjournals.com.brgoogle.com Current synthetic approaches for similar nitroaromatic compounds often rely on traditional nitration and substitution reactions that can generate hazardous waste and require harsh conditions. nih.govnih.govorganic-chemistry.orgnumberanalytics.com
Future research should explore:
Catalytic Systems: Investigating novel catalysts, including biocatalysts or nanomaterials, could lead to milder reaction conditions, higher yields, and improved selectivity. ictmumbai.edu.in The use of recyclable catalysts would also contribute to the sustainability of the synthesis. researchgate.net
Alternative Solvents: Moving away from volatile organic solvents to greener alternatives like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis. ictmumbai.edu.in
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible process.
Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
By focusing on these areas, chemists can develop synthetic routes that are not only more efficient but also align with the growing demand for sustainable chemical manufacturing.
Application of Advanced Spectroscopic and Imaging Techniques
A thorough characterization of this compound is essential for understanding its properties and potential applications. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights. numberanalytics.comnumberanalytics.comopenaccessjournals.combritannica.com
Future research could involve:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can provide unambiguous assignment of proton and carbon signals and reveal detailed information about the molecule's connectivity and spatial relationships.
High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the elemental composition of the molecule and its fragments with high accuracy, aiding in structural elucidation and impurity profiling. numberanalytics.com
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Advanced Imaging Techniques: Chemical imaging techniques, such as Raman microscopy and mass spectrometry imaging, could be used to visualize the spatial distribution of the compound in complex matrices. acs.orgnih.govnih.govspringernature.comnews-medical.net This could be particularly valuable in material science applications or for studying its interaction with biological systems.
The application of these advanced techniques will provide a comprehensive understanding of the structural and electronic properties of this compound, which is crucial for predicting its reactivity and designing new applications.
Integration of Machine Learning in Computational Studies
Property Prediction: ML models can be trained on existing chemical data to predict various properties of the molecule, such as its solubility, toxicity, and potential biological activity, thereby prioritizing experimental investigations. chemintelligence.comharvard.edu
Reaction Prediction: AI algorithms can predict the outcomes of chemical reactions, helping to identify optimal reaction conditions and potential byproducts in the synthesis of new derivatives. chemcopilot.comchemai.io
De Novo Design: Generative ML models can design novel molecules with desired properties based on the core structure of this compound. harvard.edu This can rapidly expand the chemical space for exploration.
Spectra Prediction: Machine learning can assist in the interpretation of complex spectroscopic data by predicting NMR and other spectral features.
By leveraging the predictive power of machine learning, researchers can make more informed decisions, reduce the number of necessary experiments, and accelerate the discovery of new applications for this compound.
Exploration of New Chemical Reactivity and Derivative Space
The functional groups present in this compound—the nitro group, the ester, and the pyrrolidine (B122466) ring—offer multiple sites for chemical modification. frontiersin.orgfishersci.comquora.com Exploring the reactivity of these groups can lead to a wide range of new derivatives with potentially valuable properties.
Future research directions include:
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then serve as a handle for a variety of subsequent reactions, such as amide bond formation or the synthesis of heterocyclic compounds. researchgate.net
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, allowing for the fine-tuning of the molecule's physical and chemical properties.
Reactions involving the Aromatic Ring: The electron-withdrawing nature of the nitro and ester groups can influence the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.
Synthesis of Heterocyclic Derivatives: Nitroaromatic compounds are versatile precursors for the synthesis of various heterocyclic systems. frontiersin.orgmdpi.comresearchgate.net Investigating cyclization reactions involving the nitro group and other parts of the molecule could lead to novel heterocyclic scaffolds.
A systematic exploration of these reactions will expand the library of derivatives based on the this compound core, providing a platform for discovering new functionalities.
Expanded Applications in Emerging Chemical and Material Science Fields
While the current applications of this compound are not well-defined, its chemical structure suggests potential uses in several emerging fields. Nitroaromatic compounds are known for their utility in various industrial applications, including the synthesis of dyes, polymers, and pesticides. nih.govnih.govresearchgate.netresearchgate.net
Potential future applications to be explored include:
Materials Science: The presence of a nitro group, a known electron-accepting moiety, suggests that this compound or its derivatives could be investigated as components in organic electronic materials, such as sensors for electron-deficient molecules. mdpi.comresearchgate.net
Functional Dyes: Modification of the aromatic system could lead to the development of novel dyes with interesting photophysical properties.
Precursors for Energetic Materials: Many nitroaromatic compounds are used in explosives, and while this specific molecule's properties are unknown, its core structure is relevant to this field. nih.gov
Pharmaceutical and Agrochemical Research: The pyrrolidine moiety is a common feature in many biologically active compounds. Further derivatization and screening could reveal potential applications in medicinal chemistry or as agrochemicals.
Investigating these potential applications could uncover new and valuable uses for this compound and its derivatives, driving further research and development.
Q & A
Basic: What are the standard synthetic routes for Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate?
The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2-fluoro-5-nitrobenzoate derivatives with pyrrolidine under heated conditions (e.g., 150°C in DMF) using potassium carbonate as a base. Workup includes extraction with ethyl acetate, washing with ammonium chloride, and purification via recrystallization or column chromatography . Key considerations:
- Reagent ratios : Excess pyrrolidine (1.2–1.5 equiv) ensures complete substitution.
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks progress.
- Yield optimization : Extended heating (20–24 hrs) improves conversion but may increase side products.
Advanced: How can reaction byproducts be identified and minimized during synthesis?
Common byproducts include incomplete substitution (e.g., residual fluorinated intermediates) or over-alkylation. To address this:
- Analytical methods : LC-MS or GC-MS identifies impurities. For example, unreacted 2-fluoro-5-nitrobenzoate (m/z 214) or dialkylated species.
- Purification : Gradient HPLC (C18 column, acetonitrile/water) separates closely eluting byproducts.
- Kinetic control : Lowering reaction temperature to 120°C reduces over-alkylation but prolongs reaction time .
Basic: What spectroscopic techniques are used to characterize this compound?
- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.6–8.0 ppm for nitro-substituted benzene), pyrrolidine protons (δ 1.9–3.3 ppm), and the methyl ester (δ 3.8–3.9 ppm) .
- IR spectroscopy : Stretching frequencies for NO2 (~1520 cm<sup>-1</sup>) and ester C=O (~1720 cm<sup>-1</sup>).
- Mass spectrometry : Molecular ion peak at m/z 264 (C12H13N2O4<sup>+</sup>) confirms the molecular formula.
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Crystal structures (e.g., related compound 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde) reveal:
- Torsional angles : The pyrrolidine ring adopts an envelope conformation, with the nitro group coplanar to the benzene ring.
- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize the lattice.
- Refinement tools : SHELX software refines occupancy disorders (e.g., in nitro group orientations) using high-resolution data .
Basic: What are the storage and handling recommendations?
- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group.
- Safety : Use PPE (gloves, goggles) due to potential irritancy (based on analogs like N-pyrrolidino Protonitazene) .
Advanced: How does the electronic nature of the nitro group influence reactivity?
The nitro group is a strong electron-withdrawing moiety, which:
- Activates the benzene ring for electrophilic substitution at the para position.
- Stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines).
- Affords redox activity : Cyclic voltammetry shows a reduction peak at ~−0.8 V vs. Ag/AgCl in acetonitrile, useful for electrochemical studies .
Basic: What are typical applications in medicinal chemistry?
The compound serves as a precursor for:
- Antiviral agents : Nitroaromatic motifs are common in protease inhibitors.
- Anticancer scaffolds : Pyrrolidine derivatives modulate kinase activity.
- PET tracers : Iodinated analogs (e.g., Methyl 5-iodo-2-(pyrrolidin-1-yl)benzoate) are radiolabeling candidates .
Advanced: How can computational methods predict biological activity?
- Docking studies : AutoDock Vina models interactions with targets like HIV-1 protease (PDB: 1HPV). The nitro group forms hydrogen bonds with Asp25.
- ADMET prediction : SwissADME estimates moderate bioavailability (TPSA ~70 Ų) but potential CYP3A4 inhibition .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
- Process control : In-line FTIR monitors reaction progress in real time.
- Design of Experiments (DoE) : Optimizes variables (temperature, solvent ratio) using response surface methodology.
- Quality metrics : Enforce specifications for purity (≥98% by HPLC) and residual solvents (<500 ppm DMF) .
Basic: How is the compound’s stability assessed under different conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
